

A Comparative Analysis of the Physical Properties of Sodium Dichromate and Potassium Dichromate

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An In-Depth Technical Guide for Researchers and Scientists

In the realm of inorganic chemistry and its applications in industrial processes, organic synthesis, and analytical laboratories, sodium dichromate (Na₂Cr₂O₇) and potassium dichromate (K₂Cr₂O₇) are two of the most significant hexavalent chromium compounds. While chemically similar as potent oxidizing agents, their physical properties diverge in ways that critically influence their selection for specific applications. This guide provides a detailed comparison of their physical characteristics, standard experimental methodologies for their determination, and a logical framework for selecting the appropriate compound.

Comparative Physical Properties

The fundamental physical properties of sodium dichromate and potassium dichromate are summarized below. Note that sodium dichromate is typically handled as its dihydrate (Na₂Cr₂O₇·2H₂O), which influences some of its measured properties.



Physical Property	Sodium Dichromate (Na ₂ Cr ₂ O ₇)	Potassium Dichromate (K ₂ Cr ₂ O ₇)
Molar Mass	261.97 g/mol (anhydrous)[1][2] 298.00 g/mol (dihydrate)[1][2]	294.18 g/mol [3]
Appearance	Bright orange to red crystalline solid	Bright orange-red crystalline solid
Crystal System	Monoclinic (dihydrate)	Triclinic
Density	2.52 g/cm³ (anhydrous)	2.676 g/cm ³
Melting Point	356.7 °C (anhydrous)	398 °C
Boiling Point	400 °C (decomposes)	500 °C (decomposes)
Hygroscopicity	Highly hygroscopic, deliquescent	Non-hygroscopic
Solubility in Water	73 g/100 mL at 25 °C ~236 g/100 mL at 20 °C	4.9 g/100 mL at 0 °C 12 g/100 mL at 20 °C 102 g/100 mL at 100 °C
Solubility in Other Solvents	Soluble in methanol and ethanol	Insoluble in acetone and alcohol
Refractive Index (n_D)	1.661 (dihydrate)	1.738

Detailed Analysis of Key Differences

2.1 Solubility

The most striking difference between the two salts is their solubility in water. Sodium dichromate is significantly more soluble than its potassium counterpart, with a solubility approximately 20 times greater at 0 °C. This high solubility is advantageous in applications requiring highly concentrated oxidizing solutions, such as in organic synthesis or industrial metal treatment processes. The lower solubility of potassium dichromate allows it to be easily purified by recrystallization and facilitates its separation from reaction mixtures when prepared from sodium dichromate and potassium chloride. This difference is attributed to the higher



hydration energy of the smaller sodium ion (Na⁺) compared to the potassium ion (K⁺), which better overcomes the crystal lattice energy of the salt.

2.2 Hygroscopicity and Material Handling

Sodium dichromate is highly hygroscopic and deliquescent, meaning it readily absorbs moisture from the atmosphere to the point of dissolving in the absorbed water. This property necessitates storage in tightly sealed containers and makes precise weighing difficult without a controlled environment.

In stark contrast, potassium dichromate is non-hygroscopic and does not readily absorb atmospheric moisture. This stability makes it an excellent primary standard in analytical chemistry for volumetric analysis (dichromatometry). For laboratory applications where stability, accurate concentration, and ease of handling are paramount, potassium dichromate is the superior choice.

2.3 Thermal Stability

Potassium dichromate exhibits greater thermal stability, with a higher melting point (398 °C vs. 356.7 °C for anhydrous Na₂Cr₂O₇) and a higher decomposition temperature (500 °C vs. 400 °C). The decomposition of both salts at high temperatures yields the corresponding chromate, chromium(III) oxide, and oxygen. The higher stability of K₂Cr₂O₇ can be attributed to its more stable crystal lattice structure.

Experimental Protocols for Property Determination

The physical properties listed above are determined using standard laboratory techniques. Below are generalized protocols for key measurements.

3.1 Determination of Solubility

The equilibrium solubility of a dichromate salt in water can be determined by the saturation method.

• Sample Preparation: An excess amount of the salt is added to a known volume of deionized water in a jacketed glass vessel maintained at a constant temperature by a circulating water bath.



- Equilibration: The resulting slurry is agitated (e.g., with a magnetic stirrer) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Extraction: Agitation is stopped, and the undissolved solid is allowed to settle. A sample of the clear supernatant is withdrawn using a pre-heated or temperature-equilibrated syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.
- Analysis: The exact mass of the withdrawn solution is determined. The solution is then
 evaporated to dryness in an oven, and the mass of the remaining solid residue is measured.
- Calculation: Solubility is calculated as grams of salt per 100 mL or 100 g of solvent.
- 3.2 Assessment of Hygroscopicity (Gravimetric Method)

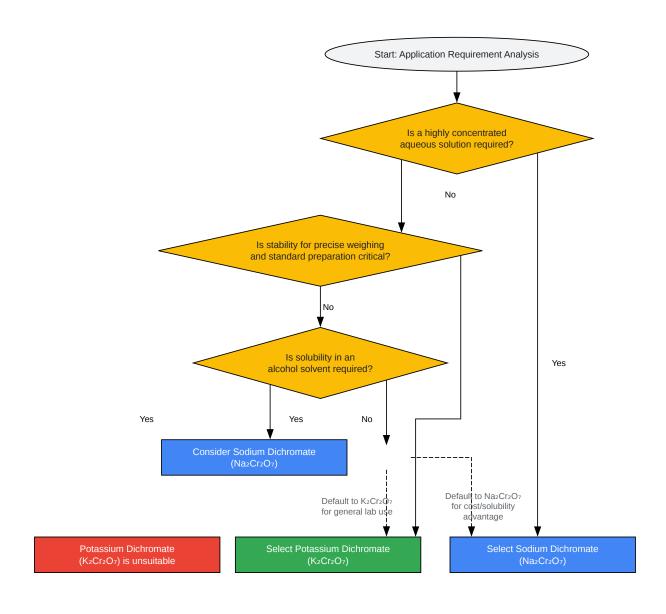
A common method for quantifying hygroscopicity involves measuring the mass change of a sample under controlled humidity.

- Sample Preparation: A precisely weighed sample of the anhydrous salt (previously dried in a vacuum oven) is placed in a pre-weighed container (e.g., a watch glass).
- Controlled Environment: The sample is placed inside a desiccator or environmental chamber containing a saturated salt solution that maintains a specific, constant relative humidity (RH).
 For example, a saturated solution of magnesium chloride maintains an RH of approximately 33% at 25 °C.
- Data Collection: The mass of the sample is recorded at regular intervals over time.
- Analysis: The percentage increase in mass due to water absorption is plotted against time. A
 significant mass increase indicates hygroscopicity. Deliquescence is observed visually when
 the solid turns into a liquid solution.

Visualization of Material Selection Workflow

The choice between sodium and potassium dichromate is often dictated by the specific requirements of the application. The following diagram illustrates a logical workflow for selecting the appropriate salt based on its physical properties.





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Caption: Decision workflow for selecting dichromate salts.



In summary, while both sodium and potassium dichromate are powerful oxidizing agents, their physical properties render them suitable for different tasks. Sodium dichromate's high solubility makes it ideal for industrial applications requiring concentrated solutions, whereas potassium dichromate's non-hygroscopic and stable nature establishes it as the preferred choice for analytical and precision laboratory work.

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